molecular formula C10H15NO B1649731 4-(Isobutylamino)phenol CAS No. 104-17-6

4-(Isobutylamino)phenol

Cat. No.: B1649731
CAS No.: 104-17-6
M. Wt: 165.23 g/mol
InChI Key: PAGULGKYMQWKBN-UHFFFAOYSA-N
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Description

4-(Isobutylamino)phenol is an aromatic compound featuring a phenol core substituted with an isobutylamino group (-NH-C(CH₃)₂CH₂) at the para position. This structure combines the electron-rich phenolic hydroxyl group with the bulky, aliphatic isobutylamine moiety, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

104-17-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(2-methylpropylamino)phenol

InChI

InChI=1S/C10H15NO/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3

InChI Key

PAGULGKYMQWKBN-UHFFFAOYSA-N

SMILES

CC(C)CNC1=CC=C(C=C1)O

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isobutylamino group in 4-(Isobutylamino)phenol introduces steric bulk and moderate electron-donating effects, contrasting with the stronger electron-withdrawing imidazole ring in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This difference likely impacts charge transfer efficiency and NLO performance .
  • HOMO-LUMO Gap: Compounds with extended π-conjugation (e.g., imidazole derivatives) exhibit lower HOMO-LUMO gaps (~3.2–3.5 eV), enhancing NLO activity via intramolecular charge transfer (ICT).
2.2 Nonlinear Optical (NLO) Properties

Experimental data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol highlights its superior NLO performance:

  • Nonlinear Absorption Coefficient (β): 4.044 × 10⁻¹ cm/W .
  • Third-Order Susceptibility (χ³) : 2.2627 × 10⁻⁶ esu .

In contrast, 4-(Isobutylamino)phenol lacks direct NLO measurements. However, its amino-phenol framework suggests moderate hyperpolarizability due to the -NH and -OH groups’ electron donor-acceptor pairing. Computational studies on similar aminophenols (e.g., 4-(Benzylamino)phenol) predict lower β values compared to imidazole derivatives, attributed to reduced π-conjugation .

2.3 Solubility and Intermolecular Interactions
  • 4-(Isobutylamino)phenol: The hydrophobic isobutyl group enhances solubility in organic solvents (e.g., ethanol, chloroform), advantageous for solution-based device fabrication.
  • Imidazole Derivatives : Lower solubility due to rigid aromatic systems but stronger π-π stacking, beneficial for solid-state NLO applications.

Research Findings and Implications

  • NLO Performance: Imidazole-based phenol derivatives outperform aminophenols in NLO metrics due to enhanced ICT and lower bandgaps. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol’s χ³ value is ~100× higher than typical aminophenols .
  • Synthetic Flexibility: The isobutylamino group in 4-(Isobutylamino)phenol offers tunability for modifying solubility and steric effects, though at the cost of reduced conjugation .
  • Future Directions: Hybridizing 4-(Isobutylamino)phenol with π-conjugated systems (e.g., adding thiophene or phenyl rings) could balance processability and NLO efficiency .

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